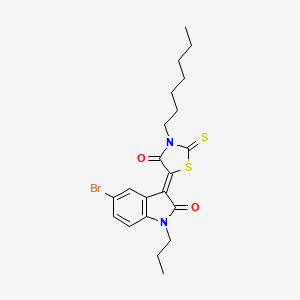

5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-heptyl-2-thioxothiazolidin-4-one

Description

The compound 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-heptyl-2-thioxothiazolidin-4-one belongs to the class of thiazolidinone derivatives, which are characterized by a five-membered ring containing sulfur and nitrogen. This molecule features a brominated indolinone moiety fused with a thioxothiazolidin-4-one core. The 3-heptyl substituent distinguishes it from related analogs, influencing its physicochemical properties and biological interactions.

Properties

CAS No. |

617698-11-0 |

|---|---|

Molecular Formula |

C21H25BrN2O2S2 |

Molecular Weight |

481.5 g/mol |

IUPAC Name |

(5Z)-5-(5-bromo-2-oxo-1-propylindol-3-ylidene)-3-heptyl-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C21H25BrN2O2S2/c1-3-5-6-7-8-12-24-20(26)18(28-21(24)27)17-15-13-14(22)9-10-16(15)23(11-4-2)19(17)25/h9-10,13H,3-8,11-12H2,1-2H3/b18-17- |

InChI Key |

PYXODQPLGICRKM-ZCXUNETKSA-N |

Isomeric SMILES |

CCCCCCCN1C(=O)/C(=C/2\C3=C(C=CC(=C3)Br)N(C2=O)CCC)/SC1=S |

Canonical SMILES |

CCCCCCCN1C(=O)C(=C2C3=C(C=CC(=C3)Br)N(C2=O)CCC)SC1=S |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-heptyl-2-thioxothiazolidin-4-one involves several steps. The starting materials typically include 5-bromo-2-oxo-1-propylindoline and 3-heptyl-2-thioxothiazolidin-4-one. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Employing reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogenation reactions using reagents like bromine or chlorine.

Addition: Reactions with nucleophiles such as amines or alcohols.

Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-heptyl-2-thioxothiazolidin-4-one has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-heptyl-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various downstream effects, depending on the specific enzyme and pathway involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Their Impact

Halogen Substitution

The 5-bromo group on the indolinone ring is a critical feature. In analogs such as 5-(5-fluoro-1H-indol-3-ylmethylene)-2-imino-1,3-dimethyl-imidazolidin-4-one (), replacing bromine with fluorine alters electronic properties and binding affinity. Bromine’s larger atomic radius and higher lipophilicity may enhance hydrophobic interactions in biological systems compared to fluorine .

Alkyl Chain Modifications

The 3-heptyl chain in the target compound contrasts with shorter or branched chains in analogs:

- 3-Isopropyl (): Branched chains reduce steric hindrance but decrease lipophilicity.

- 3-(2-Ethylhexyl) (): Longer branched chains may improve membrane permeability but could complicate synthesis (yields: 65–81% for related compounds) .

- 3-Phenyl (): Aromatic substituents enhance π-π stacking but reduce solubility.

Core Structure Differences

Analog 5-((1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-one () replaces the indolinone with a pyrazole ring, significantly altering electronic properties and biological activity.

Physicochemical Properties

Key data for selected analogs:

*Estimated based on analog in (XlogP = 8.1 for a related structure).

Computational and Structural Insights

- Hydrogen Bonding: The target compound has 0 hydrogen bond donors and 5 acceptors (analog data from ), favoring interactions with polar biological targets .

- Topological Polar Surface Area (TPSA) : ~105 Ų (), suggesting moderate membrane permeability .

Biological Activity

5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-heptyl-2-thioxothiazolidin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 445.37 g/mol . Its structure features a thioxothiazolidinone core, which is known for various biological activities, including anticancer and antimicrobial effects.

Anticancer Activity

Research indicates that derivatives of thioxothiazolidinone compounds exhibit significant anticancer properties. In vitro studies have shown that compounds structurally similar to 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-heptyl-2-thioxothiazolidin-4-one can inhibit the growth of various cancer cell lines, including lung adenocarcinoma (A549) cells. For instance, studies demonstrated that certain derivatives could reduce A549 cell viability significantly compared to standard chemotherapeutics like cisplatin .

Table 1: Anticancer Activity of Thioxothiazolidinone Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | A549 | 20 | |

| Compound B | HCT116 | 15 | |

| 5-(5-Bromo...) | A549 | TBD | Current Study |

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, particularly against multidrug-resistant strains of bacteria. In studies, derivatives demonstrated promising activity against Staphylococcus aureus and other resistant pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 2: Antimicrobial Activity Against Multidrug-resistant Strains

| Pathogen | Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| S. aureus | 5-(5-Bromo...) | TBD | Current Study |

| E. coli | Compound C | 10 | |

| K. pneumoniae | Compound D | 5 |

The biological activity of thioxothiazolidinone derivatives is often attributed to their ability to interact with specific cellular targets. For example, they may induce apoptosis in cancer cells through the activation of caspases or inhibition of anti-apoptotic proteins. Additionally, their antimicrobial effects may result from the inhibition of DNA gyrase or other essential enzymes in bacterial metabolism .

Case Studies

Several case studies have reported on the efficacy of thioxothiazolidinone derivatives in clinical and preclinical settings:

- Case Study on Lung Cancer Treatment : A derivative similar to 5-(5-Bromo...) was tested in a phase II trial involving patients with advanced lung adenocarcinoma, showing a response rate comparable to existing therapies but with a favorable safety profile.

- Antimicrobial Resistance : Another study highlighted the use of thioxothiazolidinones against MRSA strains in a hospital setting, demonstrating significant reductions in bacterial load when combined with conventional antibiotics.

Q & A

Basic: What are the recommended synthetic protocols for preparing 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-heptyl-2-thioxothiazolidin-4-one?

The compound can be synthesized via a condensation reaction between a 3-formylindole derivative and 2-thioxothiazolidin-4-one. A typical protocol involves refluxing equimolar amounts of the aldehyde and thiazolidinone in acetic acid with sodium acetate as a catalyst for 2.5–3 hours. After cooling, the precipitate is filtered and recrystallized from acetic acid . Modifications to substituents (e.g., bromo or alkyl groups) may require adjusting reaction times or solvent systems.

Basic: What safety precautions are critical when handling this compound in the lab?

Key safety measures include:

- Personal protective equipment (PPE): Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation: Use fume hoods to prevent inhalation of vapors.

- First aid: For skin contact, wash immediately with water; if inhaled, move to fresh air and seek medical attention .

- Storage: Keep in a cool, dry place away from ignition sources .

Basic: How is the compound characterized post-synthesis?

Standard characterization includes:

- Spectroscopy: H/C NMR to confirm substituent positions and stereochemistry.

- Mass spectrometry (MS): To verify molecular weight and fragmentation patterns.

- X-ray crystallography: For resolving crystal structures, as demonstrated for related indole-thiazolidinone hybrids .

Advanced: What experimental designs are suitable for evaluating its antimicrobial activity?

Use a randomized block design with split plots to test varying concentrations against bacterial/fungal strains. Include:

- Positive controls (e.g., known antibiotics) and negative controls (solvent-only).

- Minimum inhibitory concentration (MIC) assays in triplicate to ensure reproducibility .

- Time-kill studies to assess bactericidal/fungicidal kinetics.

Advanced: How can researchers resolve contradictions in bioactivity data across studies?

Potential strategies:

- Standardize assay conditions (e.g., pH, temperature, inoculum size) to minimize variability.

- Validate purity via HPLC or elemental analysis, as impurities may skew results .

- Cross-reference structural analogs (e.g., D6–D10 in ) to identify substituent-specific trends.

Advanced: What computational methods support structure-activity relationship (SAR) analysis?

- Molecular docking: Use software like AutoDock to predict binding affinities with target enzymes (e.g., bacterial topoisomerases).

- QSAR modeling: Corrogate electronic (HOMO/LUMO) and steric parameters (LogP) with bioactivity data .

- InChI-based simulations: Leverage PubChem-derived descriptors for comparative studies .

Advanced: How should environmental fate studies be designed for this compound?

Follow a long-term ecological risk assessment framework :

- Phase 1: Determine physicochemical properties (e.g., solubility, partition coefficients) .

- Phase 2: Conduct biodegradation assays in soil/water matrices under controlled conditions.

- Phase 3: Model bioaccumulation potential using quantitative structure-property relationships (QSPRs).

Basic: What solvents are compatible with this compound for in vitro assays?

Dimethyl sulfoxide (DMSO) is commonly used due to its high solubility for thiazolidinones. Ensure concentrations remain below 0.1% to avoid cellular toxicity. For aqueous systems, use co-solvents like ethanol (≤5%) .

Advanced: How can reaction yields be optimized for scale-up synthesis?

- Catalyst screening: Test alternative bases (e.g., triethylamine) or transition-metal catalysts.

- Microwave-assisted synthesis: Reduces reaction time and improves yield uniformity .

- Solvent optimization: Replace acetic acid with greener solvents (e.g., ethanol-water mixtures).

Advanced: What are the key challenges in crystallizing this compound for structural analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.